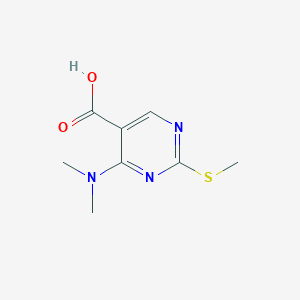

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Descripción general

Descripción

Pyrimidine is a basic structure in naturally occurring compounds like Thymine, Cytosine, and Uracil, which are essential components of nucleic acids. Pyrimidine derivatives have been found to possess various biological activities and are used in drug design and discovery .

Synthesis Analysis

The synthesis of pyrimidine derivatives usually involves the reaction of β-dicarbonyl compounds with guanidine . The exact method can vary depending on the specific substituents on the pyrimidine ring.Molecular Structure Analysis

The pyrimidine core structure consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure of “4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid” would have additional functional groups attached to this core structure.Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Generally, pyrimidine derivatives exhibit a wide range of solubility and stability properties .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Synthesis of β-dialkylaminoethyl Esters : Research conducted by Grant, Seemann, and Winthrop (1956) involved the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which included the condensation of mucochloric acid with S-methylisothiouronium sulphate to produce 2-methylthio-5-chloropyrimidine-4-carboxylic acid (Grant, Seemann, & Winthrop, 1956).

Cardiotonic Activity Studies : Dorigo et al. (1996) synthesized ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates and investigated their cardiotonic activity. They found that 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid was a potent positive inotropic agent (Dorigo et al., 1996).

Proton NMR Spectra Analysis : Kress (1994) conducted a study on the proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, revealing insights into the hydration behavior of these compounds at various ring positions (Kress, 1994).

Vibrational Spectroscopy Studies : Gauther and Lebas (1980) investigated 2- and 4-amino, -methylamino, -dimethylamino dichloro 5-methylthio pyrimidines using infrared and Raman spectroscopies. This study helped in understanding the self-association of these compounds in solution and in the solid state (Gauther & Lebas, 1980).

Pharmaceutical and Biological Research

Antiviral and Antimycotic Activities : Sansebastiano et al. (1993) synthesized ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates and evaluated their antiviral (HSV-1) and antimycotic activities. Some of these compounds showed significant activity against herpes simplex virus and certain fungal strains (Sansebastiano et al., 1993).

Antimicrobial Evaluation : Shastri and Post (2019) prepared a series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, showcasing promising antibacterial and antifungal activities (Shastri & Post, 2019).

Material Science and Chemistry Applications

Cocrystal Design : Rajam et al. (2018) designed cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, contributing to the understanding of supramolecular chemistry and crystal engineering (Rajam et al., 2018).

Quantum Chemical Studies : Mamarakhmonov et al. (2016) performed quantum chemical studies on pyrimidin-4-ones, including those related to 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, to understand their reactions with nitrating agents (Mamarakhmonov et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-11(2)6-5(7(12)13)4-9-8(10-6)14-3/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIJKEKGYNMKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)

![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)

![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)

![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)